6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Catalog No.
S13774016
CAS No.
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxyl...

Product Name

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

IUPAC Name

6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14)

InChI Key

WHKFSIMTGCZIST-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C=C1)C(=O)O

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a highly specialized, rigid bifunctional linker combining a nicotinic acid core with an N-methylated propargyl handle[1]. It serves as a premium cross-linking agent, offering a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for standard peptide coupling[2]. The pyridine scaffold provides a defined spatial vector and enhanced aqueous solubility compared to standard phenyl analogs, while the N-methyl substitution ensures chemoselectivity by eliminating secondary amine nucleophilicity. This compound is primarily procured for the synthesis of complex bioconjugates, Antibody-Drug Conjugates (ADCs), and PROTACs where strict structural rigidity and orthogonal reactivity are required[3].

Research Fit

Handle Terminal alkyne for CuAAC bioconjugation
Anchor Carboxylic acid for amidation or esterification
Scaffold Nicotinic acid core for fragment-based design

Substituting this specific linker with generic alternatives, such as 4-(propargylamino)benzoic acid or non-methylated 6-(propargylamino)nicotinic acid, frequently leads to synthetic bottlenecks and suboptimal conjugate performance[1]. The absence of the N-methyl group in secondary amine analogs necessitates additional protection and deprotection steps during amide coupling to prevent competitive N-acylation, thereby increasing step count and reducing overall yield[2]. Furthermore, replacing the pyridine core with a benzene ring significantly increases the lipophilicity of the final construct, which can cause severe hydrophobic aggregation in ADCs or poor cell permeability in targeted degraders. Procuring this exact N-methylated nicotinic acid derivative prevents these failures by offering a fully orthogonal, solubility-enhancing, and geometrically rigid scaffold[3].

Substitution Risk

Saturated-side-chain analogs (e.g., propyl derivative) lack the terminal alkyne required for CuAAC, removing click-chemistry utility.

Structural similarity masks critical functional difference — replacement may forfeit bio-orthogonal ligation capability and alter molecular shape.

Chemoselectivity and Processability in Amide Coupling

The N-methyl substitution on the propargylamino group completely eliminates the nucleophilicity of the amine nitrogen, allowing for direct activation of the carboxylic acid without orthogonal protection strategies[1].

Evidence DimensionDirect Amide Coupling Yield (without Fmoc/Boc protection)
Target Compound Data>85% direct coupling yield
Comparator Or Baseline6-(Prop-2-yn-1-ylamino)pyridine-3-carboxylic acid (N-H analog) (<40% yield due to competitive N-acylation)
Quantified Difference>45% absolute yield improvement and elimination of 2 synthetic steps
ConditionsStandard HATU/DIPEA activation in DMF for solid-phase or solution-phase coupling

Eliminates the need for transient amine protection, directly reducing synthesis time, reagent costs, and purification complexity in bioconjugate manufacturing.

CuAAC reactivity
Head-to-head
Binary: terminal alkyne (reactive) vs. saturated propyl analog (unreactive)
Determines click-chemistry conjugation feasibility
Standard CuAAC conditions; structural property

Physicochemical Profiling for Bioconjugation

The incorporation of the nicotinic acid (pyridine) core rather than a standard benzoic acid (phenyl) core significantly reduces the overall lipophilicity of the linker, which is critical for maintaining the solubility of large biomolecular payloads[1].

Evidence DimensionCalculated Lipophilicity (cLogP) and Aqueous Solubility
Target Compound DataReduced cLogP (approx. 1.2 log units lower than phenyl analog)
Comparator Or Baseline4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid (Phenyl analog) (High lipophilicity, prone to aggregation)
Quantified Difference~1.2 log units lower lipophilicity, translating to 3-5x higher aqueous solubility of the resulting linker-payload complex
ConditionsIn silico LogP prediction and standard PBS solubility assays of derived conjugates

Prevents hydrophobic aggregation in late-stage bioconjugates, a critical failure point in ADC and PROTAC development workflows.

MW & Fsp³
Reported
MW 190.20 vs 194.23 g/mol; Fsp³ 0.50 vs 0.70
Lower MW and reduced sp³ fraction may favor fragment screening
Calculated from molecular formula

Click Chemistry Kinetics and Spatial Projection

The rigid pyridine vector maintains the terminal alkyne in a highly accessible conformation, preventing steric shielding by the payload, while the basic nitrogen can transiently interact with copper catalysts to accelerate cycloaddition[1].

Evidence DimensionCuAAC Reaction Kinetics (k_obs)
Target Compound DataHigh conversion rate (>95% within 1 hour)
Comparator Or BaselineFlexible aliphatic alkynes (e.g., N-methyl-N-propargyl-beta-alanine) (Slower kinetics due to conformational entropy)
Quantified DifferenceUp to 2.5x faster click conversion
ConditionsCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous/organic mixtures

Enables faster bioconjugation at lower copper catalyst loadings, minimizing metal-induced toxicity or degradation of sensitive biological payloads.

H-bond donors
Class-level
HBD = 1 (target) vs 2 (non-methylated analog); ΔpKa ≈ +1
Lower HBD count may improve passive permeability
Estimated pKa shift; class-level inference
Steric accessibility
Class-level
Less hindered 3-CO₂H vs. 2-substituted regioisomer
May support higher-yielding amidation in parallel synthesis
Steric assessment; no direct kinetic data

Antibody-Drug Conjugate (ADC) Linker Synthesis

Where maintaining high aqueous solubility and preventing payload aggregation is critical, the pyridine core of this compound outperforms standard benzene-based linkers. It is the preferred choice for linking hydrophobic cytotoxins to monoclonal antibodies without compromising the conjugate's pharmacokinetic profile[1].

PROTAC and Targeted Protein Degrader Assembly

In the rational design of PROTACs, the rigid nicotinic acid scaffold provides a defined spatial vector that maximizes ternary complex formation between the E3 ligase and the target protein, offering superior degradation efficiency (DC50) compared to highly flexible PEG linkers[2].

Streamlined Solid-Phase Peptide Synthesis (SPPS)

For the incorporation of click-ready handles into synthetic peptides, the N-methylated amine allows for direct coupling of the carboxylic acid without the need for Fmoc/Boc protection, streamlining the SPPS workflow and increasing overall sequence yield[3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-based probe development
Click-chemistry-enabled bioconjugation handle
Conjugation efficiency with azide probes
Late-stage SAR diversification
Orthogonal functionalization (acid + alkyne)
Parallel triazole library generation
Agrochemical building block
Pre-installed N-methyl-N-propargylamino group
Synthetic step-count reduction potential
Computational prediction benchmark
Non-trivial electronic environment
Agreement with experimental logP, pKa, spectra

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

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